molecular formula C9H8Cl2FNO2 B1399702 Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate CAS No. 1089333-20-9

Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate

Cat. No. B1399702
M. Wt: 252.07 g/mol
InChI Key: LJGOXBGOXOYPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate is a chemical compound with the molecular formula C9H8Cl2FNO2 . It is also known as 2,6-Dichloro-3-(ethoxycarbonyl)-5-fluoroaniline .


Molecular Structure Analysis

The molecular weight of Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate is 252.07 . The exact structure can be determined using techniques such as NMR and HPLC .

Scientific Research Applications

Synthesis and Antitumor Activity

  • Amino acid ester derivatives containing 5-fluorouracil, which are synthesized using compounds including 2,4-dichloro-5-fluorobenzoate, have shown significant antitumor activity in vitro against leukemia HL-60 and liver cancer BEL-7402 (Xiong et al., 2009).

Antibacterial Agents

  • Fluorine-containing thiadiazolotriazinones, incorporating 2,4-dichloro-5-fluorobenzoate, have been synthesized and shown promising antibacterial activity (Holla, Bhat, & Shetty, 2003).

Efficient Synthesis in Pharmaceutical Production

  • A highly efficient continuous-flow process for the synthesis of compounds like ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, using rapid and efficient activation of carboxylic acids, has been developed. This method enhances operational safety and environmental friendliness (Guo, Yu, & Su, 2020).

Spectroscopic Properties

  • The synthesis and photophysical properties of compounds like ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate, related to ethyl 3-amino-2,4-dichloro-5-fluorobenzoate, have been studied to understand their behavior in different solvents and their dual emission phenomena (Józefowicz et al., 2007).

Crystal Structure Analysis

  • The crystal structure of compounds like (Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate, a relative of ethyl 3-amino-2,4-dichloro-5-fluorobenzoate, has been analyzed, revealing details about molecular interactions and bond angles (Dehua & Xiaoyan, 2008).

Safety And Hazards

Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

ethyl 3-amino-2,4-dichloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2FNO2/c1-2-15-9(14)4-3-5(12)7(11)8(13)6(4)10/h3H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGOXBGOXOYPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1Cl)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate
Reactant of Route 3
Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate
Reactant of Route 4
Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate
Reactant of Route 5
Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate
Reactant of Route 6
Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate

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